REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2C=CC=[CH:10][CH:9]=2)[N:5]=[C:4]([O:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH:3]=1.ClC1C=C(Cl)N=C(C2C=CC=CC=2)N=1.ClC1C=C(Cl)N=C(CCC)N=1>>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([O:14][CH2:15][CH2:16][CH:17]([CH3:18])[CH3:19])[CH:3]=1
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C1=CC=CC=C1)OCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)CCC)OCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |